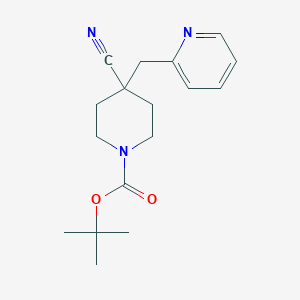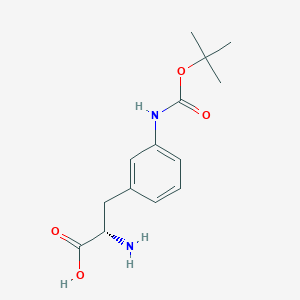
3-(Boc-amino)-L-phenylalanine
Overview
Description
3-(Boc-amino)-L-phenylalanine is a chemical compound that has gained significant attention in the field of biochemical and physiological research. It is a derivative of L-phenylalanine, an essential amino acid, and is commonly used as a building block for the synthesis of peptides and proteins. The compound has a wide range of applications in scientific research, including drug development, protein engineering, and molecular biology.
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-L-phenylalanine is related to its ability to act as a building block for the synthesis of peptides and proteins. Peptides and proteins are made up of chains of amino acids, and the sequence of these amino acids determines the structure and function of the resulting molecule. By incorporating this compound into a peptide or protein sequence, researchers can create molecules with specific structural and functional properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its role in peptide and protein synthesis. Peptides and proteins play essential roles in biological systems, including enzyme catalysis, signal transduction, and structural support. By creating peptides and proteins with specific sequences of amino acids, researchers can study the structure and function of these molecules and develop new therapeutics and diagnostic tools.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(Boc-amino)-L-phenylalanine in lab experiments include its ability to act as a building block for the synthesis of peptides and proteins with specific sequences. This allows researchers to create molecules with specific structural and functional properties, which can be used to study the structure and function of proteins and develop new therapeutics and diagnostic tools. However, the use of this compound in lab experiments also has limitations, including its potential toxicity and the difficulty of synthesizing and purifying peptides and proteins.
Future Directions
There are several future directions for the use of 3-(Boc-amino)-L-phenylalanine in scientific research. One potential direction is the development of new peptide-based therapeutics and diagnostic tools. Peptides and proteins have several advantages over traditional small-molecule drugs, including higher specificity and lower toxicity. By creating peptides and proteins with specific sequences of amino acids, researchers can develop new therapeutics and diagnostic tools with improved efficacy and safety.
Another potential direction is the use of this compound in the development of new materials. Peptides and proteins have unique structural and functional properties that make them attractive materials for a wide range of applications, including drug delivery, tissue engineering, and biosensors. By creating peptides and proteins with specific sequences of amino acids, researchers can develop new materials with tailored properties and functions.
Conclusion:
In conclusion, this compound is a versatile compound with a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of peptides and proteins and has several advantages over traditional small-molecule drugs. The use of this compound in scientific research has the potential to lead to the development of new therapeutics, diagnostic tools, and materials with improved efficacy and safety.
Scientific Research Applications
3-(Boc-amino)-L-phenylalanine is widely used in scientific research as a building block for the synthesis of peptides and proteins. Peptides and proteins are essential molecules in biological systems and play crucial roles in various physiological processes. The use of this compound in peptide synthesis allows for the creation of specific sequences of amino acids that can be used to study the structure and function of proteins. Additionally, the compound can be used to create peptide libraries, which are collections of peptides that can be screened for their ability to bind to specific targets, such as enzymes or receptors.
properties
IUPAC Name |
(2S)-2-amino-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-10-6-4-5-9(7-10)8-11(15)12(17)18/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUVEXIPHDIVKZ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride](/img/structure/B1508665.png)
![3-Bromoisothiazolo[5,4-b]pyridine](/img/structure/B1508668.png)


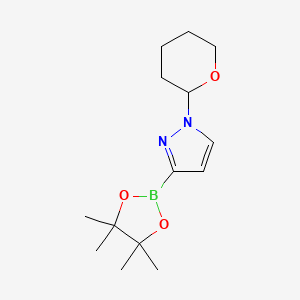
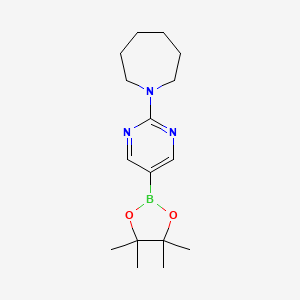

![2,3-Dihydrofuro[2,3-c]pyridin-5-ylmethanol](/img/structure/B1508690.png)
![6-Iodoimidazo[1,2-B]pyridazin-2-amine](/img/structure/B1508693.png)

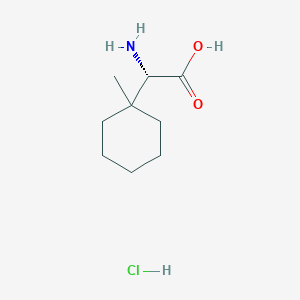
![1-Cyclopentyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine](/img/structure/B1508698.png)
